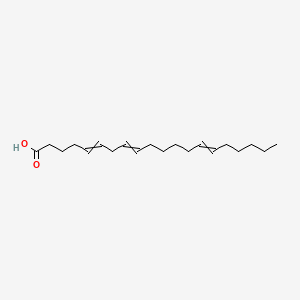
5,8,14-Eicosatrienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8,14-Eicosatrienoic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H34O2 and its molecular weight is 306.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biochemical Pathways and Metabolism
5,8,14-Eicosatrienoic acid is primarily derived from arachidonic acid through enzymatic pathways involving cytochrome P450 enzymes. These enzymes facilitate the conversion of this compound into various bioactive metabolites, including epoxyeicosatrienoic acids (EETs) and hydroxyeicosatrienoic acids (HETs).
Table 1: Key Metabolites Derived from this compound
| Metabolite | Function/Role |
|---|---|
| 14,15-Epoxyeicosatrienoic acid | Vasodilatory effects; involved in cardiovascular health |
| 12-Hydroxy-5,8,14-eicosatrienoic acid | Potential anti-inflammatory properties |
| Dihydroxyeicosatrienoic acids (DHETs) | Involved in insulin sensitivity and glucose metabolism |
Cardiovascular Health
Research indicates that metabolites of this compound play significant roles in cardiovascular function. For instance, EETs are known to induce vasodilation and may protect against ischemic injury by promoting blood flow and reducing vascular resistance. Studies have shown that EETs can modulate endothelial function and may contribute to the regulation of blood pressure.
Case Study: EETs and Hypertension
A study involving DOCA-salt hypertensive rats demonstrated that blockade of EET formation was associated with salt-sensitive hypertension, suggesting that EETs may have a protective role in maintaining vascular health .
Inflammation and Immune Response
Eicosanoids derived from this compound exhibit both pro-inflammatory and anti-inflammatory properties. The balance between these effects is crucial in managing conditions such as asthma and arthritis.
Research Findings
- Pro-inflammatory Effects : Certain derivatives like 12-hydroxy-5,8,14-eicosatrienoic acid have been implicated in promoting inflammatory responses.
- Anti-inflammatory Effects : Conversely, EETs have been shown to exert anti-inflammatory effects by inhibiting leukotriene synthesis in immune cells .
Metabolic Disorders
Emerging evidence suggests that this compound metabolites may influence metabolic processes related to insulin sensitivity and diabetes management. A case-cohort study indicated no significant association between total EET levels and diabetes risk; however, specific metabolites like 14,15-DHET were associated with lower plasma insulin levels .
Implications for Diabetes Management
The findings highlight the potential for targeting specific eicosanoid pathways in developing therapeutic strategies for managing type 2 diabetes.
Neurological Applications
EETs derived from this compound are also involved in neuroprotection. They have been shown to mediate vasodilation in cerebral vessels and may play a role in protecting against neurodegenerative conditions.
Research Insights
Studies suggest that EETs can reduce neuronal injury during ischemia by enhancing blood flow to affected areas . This property underscores their potential as therapeutic agents in stroke or traumatic brain injury scenarios.
Propriétés
Formule moléculaire |
C20H34O2 |
|---|---|
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
icosa-5,8,14-trienoic acid |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,12-13,15-16H,2-5,8-11,14,17-19H2,1H3,(H,21,22) |
Clé InChI |
MZHLWKPZCXLYSL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCCCCC=CCC=CCCCC(=O)O |
Synonymes |
5,8,14-eicosatrienoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















